Ethyl 3-nitrohex-2-enoate
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Overview
Description
Ethyl 3-nitrohex-2-enoate is an organic compound with the molecular formula C8H13NO4 It is an ester that contains a nitro group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-nitrohex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with nitromethane in the presence of a base, such as sodium ethoxide, to form the nitroalkene intermediate. This intermediate is then subjected to esterification to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitrohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with new functional groups replacing the nitro or ester groups.
Scientific Research Applications
Ethyl 3-nitrohex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-nitrohex-2-enoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Uniqueness
Ethyl 3-nitrohex-2-enoate is unique due to the presence of both a nitro group and a double bond in its structure.
Properties
CAS No. |
38827-85-9 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 3-nitrohex-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
ASAQHGDHFOGCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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